Nafithromycin

Catalog No.
S11214959
CAS No.
1691240-78-4
M.F
C42H62N6O11S
M. Wt
859.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafithromycin

CAS Number

1691240-78-4

Product Name

Nafithromycin

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide

Molecular Formula

C42H62N6O11S

Molecular Weight

859.0 g/mol

InChI

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1

InChI Key

RLFCSBSRGRJFRO-QAOQTAGDSA-N

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C

Description

Nafithromycin is under investigation in clinical trial NCT02903836 (Phase II Study of Oral Nafithromycin in CABP).

Nafithromycin is a novel lactone ketolide antibiotic, designated as WCK 4873, primarily developed for treating respiratory infections caused by resistant strains of bacteria, particularly Streptococcus pneumoniae. It is characterized by a complex molecular structure with the chemical formula C42H62N6O11SC_{42}H_{62}N_{6}O_{11}S and a molecular weight of approximately 859.05 g/mol. Nafithromycin's unique structural features include a double-bond amidoxime core and a hydrophilic alkyl aryl side chain, which contribute to its potent antibacterial properties and pharmacokinetic advantages, such as high concentrations in lung tissues .

Nafithromycin functions by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. This mechanism is similar to that of other macrolides and ketolides but is distinguished by its ability to overcome certain resistance mechanisms, such as those conferred by the erm(B) gene. Nafithromycin exhibits a favorable interaction with ribosomal RNA, allowing it to maintain efficacy against strains resistant to traditional macrolides .

In vitro studies have demonstrated that nafithromycin possesses significant antibacterial activity against various strains of S. pneumoniae, including those resistant to erythromycin and clindamycin. The minimum inhibitory concentrations (MICs) for nafithromycin are notably low, with values around 0.03 mg/L for 50% inhibition and 0.06 mg/L for 90% inhibition of bacterial growth. These findings indicate that nafithromycin is effective even in populations with high levels of antibiotic resistance .

Moreover, recent research has highlighted nafithromycin's potential anti-inflammatory properties, showing its ability to reduce pro-inflammatory markers in models of acute lung injury. This dual action may offer additional therapeutic benefits in managing severe pneumonia cases .

The synthesis of nafithromycin involves several steps that include the formation of key intermediates through reactions such as amidation, alkylation, and cyclization. The detailed synthetic pathway has been optimized to enhance yield and purity while ensuring the preservation of its bioactive conformation. Specific methodologies may vary, but typically include:

  • Formation of the lactone ring: This step involves cyclization reactions that establish the core structure.
  • Modification of side chains: Alkyl and aryl groups are introduced through selective alkylation techniques.
  • Final purification: Techniques such as chromatography are employed to isolate nafithromycin from reaction mixtures .

Nafithromycin is primarily under investigation for its use in treating community-acquired bacterial pneumonia (CABP). Clinical trials have indicated that it can be administered in shorter regimens (once daily for three days) while achieving similar efficacy to longer courses of existing antibiotics like moxifloxacin. The drug's ability to reach high concentrations in lung tissues makes it particularly suitable for respiratory infections .

Additionally, its potential anti-inflammatory effects open avenues for exploring nafithromycin in other inflammatory conditions beyond bacterial infections.

Studies on drug interactions involving nafithromycin suggest that it may influence the metabolism of other medications due to its effects on cytochrome P450 enzymes, particularly CYP3A4. This interaction profile necessitates careful consideration when co-administering with other drugs metabolized by the same pathway . Preclinical evaluations have shown no significant adverse effects on liver function or other biochemical parameters, indicating a favorable safety profile during repeated dosing regimens .

Nafithromycin belongs to a class of antibiotics known as ketolides, which share structural similarities with macrolides but exhibit enhanced activity against resistant strains. Below is a comparison with some similar compounds:

Compound NameTypeKey FeaturesUnique Aspects
ErythromycinMacrolideFirst-generation antibioticLimited efficacy against resistant strains
TelithromycinKetolideImproved activity against resistant bacteriaAssociated with hepatotoxicity
CethromycinKetolideBroad-spectrum activityLess effective against S. pneumoniae
SolithromycinKetolideDesigned for respiratory pathogensEnhanced binding affinity

Nafithromycin's unique structural characteristics and superior pharmacokinetic profile distinguish it from these compounds, particularly in its effectiveness against macrolide-resistant S. pneumoniae and its potential anti-inflammatory properties .

XLogP3

4.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

858.41972799 g/mol

Monoisotopic Mass

858.41972799 g/mol

Heavy Atom Count

60

UNII

75F74Y2R70

Dates

Modify: 2024-08-08

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